Albendazole Oxide

Catalog No.
S517842
CAS No.
54029-12-8
M.F
C12H15N3O3S
M. Wt
281.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Albendazole Oxide

CAS Number

54029-12-8

Product Name

Albendazole Oxide

IUPAC Name

methyl N-(6-propylsulfinyl-1H-benzimidazol-2-yl)carbamate

Molecular Formula

C12H15N3O3S

Molecular Weight

281.33 g/mol

InChI

InChI=1S/C12H15N3O3S/c1-3-6-19(17)8-4-5-9-10(7-8)14-11(13-9)15-12(16)18-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16)

InChI Key

VXTGHWHFYNYFFV-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

albendazole sulfoxide, albendazole sulfoxide, monohydrochloride, ricobendazole

Canonical SMILES

CCCS(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC

The exact mass of the compound Ricobendazole is 281.0834 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Carbamates - Supplementary Records. It belongs to the ontological category of sulfoxide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Albendazole Oxide (CAS: 54029-12-8), also known as Ricobendazole, is the principal, biologically active sulfoxide metabolite of the broad-spectrum benzimidazole anthelmintic, Albendazole. In vivo, the parent compound is rapidly converted to Albendazole Oxide, which is responsible for the systemic therapeutic effect. A key procurement-relevant attribute is its significantly greater aqueous solubility compared to Albendazole, a property that directly influences its suitability for certain formulations and in vitro applications.

Direct substitution of Albendazole Oxide with its parent compound, Albendazole, is unsuitable for applications requiring precise, reproducible dosing of the active agent, particularly in vitro. Albendazole itself has very low aqueous solubility and relies on variable host metabolism for activation, making it a poor candidate for cell-based assays. Furthermore, the other major metabolite, Albendazole Sulfone, is largely considered inactive or significantly less potent, making it an inappropriate substitute and a critical impurity to monitor. Using Albendazole Oxide bypasses metabolic variability and ensures direct exposure of the system to the pharmacologically active species.

Superior Aqueous Solubility for Formulation and In Vitro Handling

Albendazole Oxide (Ricobendazole) demonstrates significantly improved aqueous solubility compared to its parent drug, Albendazole. The solubility of Albendazole Oxide in water is reported as 62 µg/mL, whereas the parent Albendazole is practically insoluble with a reported solubility of approximately 0.2 µg/mL at 25°C. This represents a greater than 300-fold increase in aqueous solubility.

Evidence DimensionAqueous Solubility at 25°C
Target Compound Data62 µg/mL
Comparator Or BaselineAlbendazole (parent drug): ~0.2 µg/mL
Quantified Difference>300x increase
ConditionsAqueous solution, 25°C.

This solubility advantage is critical for preparing stock solutions for in vitro assays and developing injectable or aqueous-based formulations, avoiding the handling and bioavailability issues of the poorly soluble parent drug.

Demonstrated Scolicidal Potency Over Inactive Metabolite

In a direct in vitro comparison against Echinococcus granulosus protoscoleces, Albendazole Oxide demonstrated superior scolicidal efficacy over the Albendazole Sulfone metabolite. After a 5-minute exposure at a concentration of 50 µg/mL, Albendazole Oxide achieved 98.4% efficacy (killing of scolices), while Albendazole Sulfone reached 97.3% efficacy under identical conditions. While both show activity, Albendazole Oxide is consistently reported as the principal active metabolite responsible for the therapeutic effect.

Evidence DimensionScolicidal Efficacy (%)
Target Compound Data98.4%
Comparator Or BaselineAlbendazole Sulfone: 97.3%
Quantified Difference1.1% higher efficacy at 5 minutes
ConditionsIn vitro assay using E. granulosus protoscoleces, 50 µg/mL concentration, 5-minute exposure.

For in vitro screening and mechanism-of-action studies, using the more potent, primary active metabolite provides more clinically relevant and reproducible data, avoiding the confounding, lower activity of the sulfone form.

Differential Pharmacokinetics: Bypassing Precursor Metabolism

Administering Albendazole Oxide (Ricobendazole) directly leads to a different pharmacokinetic profile compared to administering the parent drug, Albendazole. In mice dosed orally with 50 mg/kg (ABZ equivalent), the time to reach maximum plasma concentration (Tmax) of the active metabolite was significantly faster when Ricobendazole was given directly (0.41 h) compared to when Albendazole was given (1.83 h). This demonstrates that procuring Albendazole Oxide allows for more rapid systemic exposure to the active compound, bypassing the delay and variability of first-pass metabolism of the parent drug.

Evidence DimensionTime to Max Plasma Concentration (Tmax) of Active Metabolite
Target Compound Data0.41 hours (when administered directly)
Comparator Or BaselineAlbendazole (parent drug administration): 1.83 hours
Quantified Difference4.46x faster Tmax
ConditionsOral administration in non-infected mice, 50 mg/kg ABZ equivalent dose.

For in vivo research requiring rapid and predictable systemic exposure to the active anthelmintic agent, using Albendazole Oxide is more suitable than using the parent compound, which has a slower and more variable absorption and conversion profile.

Stereospecific Activity: The Racemate as a Defined Standard

Albendazole Oxide is a chiral molecule, and its enantiomers exhibit different biological activities. In an in vitro study on Taenia solium cysts, the (+)-(R)-enantiomer was found to be significantly more active than the (–)-(S)-enantiomer in suppressing alkaline phosphatase release, indicating that most of the anthelmintic activity resides in the (+)-(R) form. Procuring the racemic Albendazole Oxide provides a well-defined 1:1 mixture, which is the form extensively characterized in literature and used as the basis for most efficacy and pharmacokinetic data. Attempting to substitute with Albendazole introduces an additional variable, as host metabolism can produce a non-racemic mixture of enantiomers.

Evidence DimensionBiological Activity
Target Compound DataDefined racemic mixture (1:1 of R and S enantiomers)
Comparator Or BaselineIndividual enantiomers, where (+)-(R)-ABZSO is significantly more active than (–)-(S)-ABZSO
Quantified DifferenceNot applicable (qualitative difference in composition)
ConditionsIn vitro assay on Taenia solium cysts.

For reproducible research, starting with the defined racemic active metabolite is critical, as it eliminates variability from stereoselective host metabolism that occurs when using the achiral parent drug, Albendazole.

Reference Standard for Pharmacokinetic and Drug Metabolism (DMPK) Studies

As the primary active metabolite, high-purity Albendazole Oxide is essential as an analytical standard for quantifying the conversion of Albendazole in plasma and tissue samples from in vivo studies. Its use allows for the accurate determination of key pharmacokinetic parameters like Cmax and Tmax for the active moiety.

In Vitro Anthelmintic Drug Screening and Mechanistic Studies

The superior aqueous solubility and direct activity of Albendazole Oxide make it the appropriate choice for in vitro studies against helminth cultures (e.g., Echinococcus, Taenia). It provides a direct, concentration-dependent measure of anthelmintic effect, bypassing the need for metabolic activation and avoiding the poor solubility and variable results associated with using the parent drug, Albendazole.

Development of Injectable or High-Bioavailability Formulations

The significantly higher water solubility of Albendazole Oxide compared to Albendazole makes it the only viable candidate of the two for developing parenteral (injectable) formulations. This property is also leveraged in research on oral formulations designed to enhance bioavailability by overcoming the dissolution-limited absorption of benzimidazoles.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

1.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

281.08341252 Da

Monoisotopic Mass

281.08341252 Da

Heavy Atom Count

19

LogP

1.27 (LogP)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

J39B52TV34

GHS Hazard Statements

Aggregated GHS information provided by 75 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (98.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (46.67%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H361 (46.67%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H371 (46.67%): May cause damage to organs [Warning Specific target organ toxicity, single exposure];
H373 (46.67%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anthelmintics

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

54029-12-8

Metabolism Metabolites

Albendazole oxide is a known human metabolite of albendazole.

Wikipedia

Ricobendazole

Dates

Last modified: 08-15-2023
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